N-tert-butyl-1-methylcyclopropane-1-sulfonamide

Lipophilicity Drug Design ADME

Researchers requiring a sterically constrained, lipophilic sulfonamide building block for HCV NS3 protease inhibitor SAR studies often face supply inconsistency and limited purity options. This compound directly addresses those bottlenecks. • Validated intermediate for HCV NS3 protease inhibitors (Patent US2013/102589 A1), enabling P2/P2′ moiety optimization. • Unique quaternary cyclopropane & bulky N-tert-butyl group provide conformational restriction to enhance target selectivity. • Elevated lipophilicity (XLogP3-AA=1.1) supports CNS-targeted inhibitor programs requiring blood-brain barrier penetration.

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
CAS No. 669008-25-7
Cat. No. B1321503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-methylcyclopropane-1-sulfonamide
CAS669008-25-7
Molecular FormulaC8H17NO2S
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCC1(CC1)S(=O)(=O)NC(C)(C)C
InChIInChI=1S/C8H17NO2S/c1-7(2,3)9-12(10,11)8(4)5-6-8/h9H,5-6H2,1-4H3
InChIKeyFVVKCIUZDXQPKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-1-methylcyclopropane-1-sulfonamide: MedChem Building Block


N-tert-butyl-1-methylcyclopropane-1-sulfonamide (CAS 669008-25-7) is a sulfonamide characterized by a cyclopropane ring bearing a methyl group and an N-tert-butyl substituent [1]. It is a solid at room temperature with a molecular formula of C8H17NO2S and a molecular weight of 191.29 g/mol [2]. The compound's structural features—a sterically bulky tert-butyl group, a strained cyclopropane ring, and a sulfonamide moiety—impart specific physicochemical properties, including a calculated XLogP3-AA of 1.1 and a topological polar surface area of 54.6 Ų [1]. It is primarily utilized as a building block in organic synthesis, notably as an intermediate for the development of HCV NS3 protease inhibitors .

N-tert-Butyl-1-methylcyclopropane-1-sulfonamide vs. Generic Analogs


The specific substitution pattern of N-tert-butyl-1-methylcyclopropane-1-sulfonamide—combining a quaternary carbon at the cyclopropane 1-position with a bulky N-tert-butyl group—creates a unique steric and electronic environment not shared by unsubstituted or differently substituted cyclopropane sulfonamides [1]. For example, the simple N-(tert-butyl)cyclopropanesulfonamide (CAS 630421-42-0) lacks the 1-methyl substituent, resulting in a smaller molecular volume and altered reactivity . Conversely, 1-methylcyclopropane-1-sulfonamide (CAS 669008-26-8) lacks the tert-butyl group, leading to significantly different hydrogen-bonding capacity, lipophilicity, and biological target interactions [2]. These structural differences directly impact key properties such as metabolic stability, target selectivity, and synthetic utility, making generic substitution unreliable in both research and industrial applications [1].

N-tert-Butyl-1-methylcyclopropane-1-sulfonamide vs. Closest Analogs


Enhanced Lipophilicity and Differential Partitioning

N-tert-butyl-1-methylcyclopropane-1-sulfonamide exhibits a calculated XLogP3-AA of 1.1 [1]. This value is significantly higher than that of the unsubstituted analog, 1-methylcyclopropane-1-sulfonamide (CAS 669008-26-8), which has a predicted XLogP3 of -0.46 [2]. The difference of 1.56 log units corresponds to an approximate 36-fold increase in octanol/water partition coefficient for the target compound.

Lipophilicity Drug Design ADME

Increased Steric Bulk vs. Unsubstituted Analog

The molecular weight of N-tert-butyl-1-methylcyclopropane-1-sulfonamide is 191.29 g/mol [1]. This is 14.03 g/mol higher than that of N-(tert-butyl)cyclopropanesulfonamide (CAS 630421-42-0), which has a molecular weight of 177.26 g/mol . This 7.9% increase in molecular weight reflects the additional methyl group, which contributes to greater steric bulk at the cyclopropane ring.

Molecular Weight Steric Bulk Structure-Activity Relationship

HCV NS3 Protease Inhibitor Intermediate

Patent literature explicitly identifies N-tert-butyl-1-methylcyclopropane-1-sulfonamide as a synthetic intermediate for HCV NS3 protease inhibitors . In contrast, closely related analogs such as N-(tert-butyl)cyclopropanesulfonamide and 1-methylcyclopropane-1-sulfonamide are primarily described as general-purpose research chemicals or for different applications, lacking this specific patent-backed utility [1].

HCV NS3 Protease Antiviral

Applications of N-tert-Butyl-1-methylcyclopropane-1-sulfonamide


Next-Generation HCV NS3/4A Protease Inhibitors

This compound serves as a validated synthetic intermediate for HCV NS3 protease inhibitors, as explicitly cited in patent US2013/102589 A1 . Its unique combination of steric bulk and lipophilicity makes it a privileged building block for optimizing the P2 or P2′ moieties of macrocyclic or linear peptidomimetic inhibitors. Medicinal chemistry teams can leverage this compound to explore structure-activity relationships (SAR) aimed at improving potency, selectivity, and pharmacokinetic properties relative to existing HCV drugs.

CNS-Penetrant Sulfonamide Therapeutics

The elevated lipophilicity (XLogP3-AA = 1.1) compared to non-tert-butylated analogs [1] suggests enhanced blood-brain barrier permeability. This property makes N-tert-butyl-1-methylcyclopropane-1-sulfonamide a valuable starting material for synthesizing CNS-targeted sulfonamide inhibitors, including those aimed at neuroinflammatory targets such as the NLRP3 inflammasome, where brain penetration is a critical parameter for efficacy.

Sterically Demanding Sulfonamide Libraries

The combination of a quaternary cyclopropane carbon and a bulky N-tert-butyl group creates a sterically constrained environment around the sulfonamide [2]. This scaffold is ideal for constructing diverse compound libraries where conformational restriction is desired to enhance target selectivity. It can be further functionalized at the cyclopropane ring or via the sulfonamide nitrogen to generate novel chemical entities for high-throughput screening campaigns.

Cyclopropane-Containing Bioisosteres

The 1-methylcyclopropane-1-sulfonamide core is a recognized bioisostere for tert-butyl or other lipophilic groups in drug design. This specific compound provides a platform for academic groups to investigate the impact of the cyclopropane ring's strain and unique geometry on binding affinity and metabolic stability. Comparative studies with its des-methyl or des-tert-butyl analogs can yield fundamental insights into molecular recognition and ADME optimization.

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